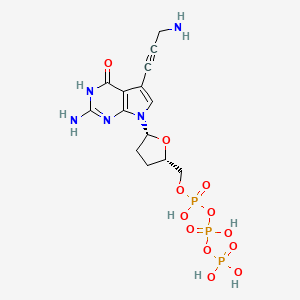

7-Deaza-7-propargylamino-ddGTP

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C14H20N5O12P3 |

|---|---|

Molekulargewicht |

543.26 g/mol |

IUPAC-Name |

[[(2S,5R)-5-[2-amino-5-(3-aminoprop-1-ynyl)-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-7-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C14H20N5O12P3/c15-5-1-2-8-6-19(12-11(8)13(20)18-14(16)17-12)10-4-3-9(29-10)7-28-33(24,25)31-34(26,27)30-32(21,22)23/h6,9-10H,3-5,7,15H2,(H,24,25)(H,26,27)(H2,21,22,23)(H3,16,17,18,20)/t9-,10+/m0/s1 |

InChI-Schlüssel |

LJJGDWYGTRBWBZ-VHSXEESVSA-N |

Isomerische SMILES |

C1C[C@@H](O[C@@H]1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=C(C3=C2N=C(NC3=O)N)C#CCN |

Kanonische SMILES |

C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=C(C3=C2N=C(NC3=O)N)C#CCN |

Herkunft des Produkts |

United States |

Foundational & Exploratory

7-Deaza-7-propargylamino-ddGTP: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Deaza-7-propargylamino-ddGTP, a modified dideoxyguanosine triphosphate analog. This document details its chemical structure, properties, and significant applications in molecular biology, particularly in DNA sequencing and the analysis of GC-rich regions. Experimental protocols and workflows are outlined to facilitate its practical use in a research setting.

Chemical Structure and Properties

This compound is a synthetic analog of 2',3'-dideoxyguanosine (B1417426) triphosphate (ddGTP). Its structure is characterized by two key modifications from its natural counterpart, dGTP: the substitution of the nitrogen at position 7 of the guanine (B1146940) base with a carbon atom (7-deaza modification) and the attachment of a propargylamino group at this new 7-position. Additionally, like all dideoxynucleotides, it lacks the 3'-hydroxyl group on the deoxyribose sugar, which is essential for the formation of a phosphodiester bond during DNA synthesis. This absence of the 3'-OH group leads to chain termination when incorporated by a DNA polymerase.

The 7-deaza modification reduces the formation of secondary structures in GC-rich DNA sequences, such as Hoogsteen base pairing, which can impede DNA polymerase processivity. The propargylamino group serves as a versatile chemical handle for post-synthetic modifications via "click chemistry," allowing for the attachment of various labels such as fluorophores or biotin.

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₀N₅O₁₂P₃ (free acid) | |

| Molecular Weight | 543.26 g/mol (free acid) | |

| Purity | ≥ 93% (HPLC) | |

| Appearance | White to off-white solid | |

| Storage Conditions | -20°C | |

| Spectroscopic Properties (λmax) | 272 nm |

Applications in Molecular Biology

The unique structural features of this compound make it a valuable tool for specific applications in molecular biology, primarily centered around DNA sequencing and the analysis of challenging DNA templates.

Sanger Sequencing of GC-Rich Templates

Standard Sanger sequencing of DNA templates with high guanine-cytosine (GC) content often produces ambiguous results due to the formation of secondary structures that cause premature termination or altered migration of DNA fragments in the sequencing gel. The incorporation of 7-deaza-dGTP, a related compound, in the sequencing reaction can alleviate these issues by preventing the formation of these secondary structures. While 7-deaza-dGTP is used to replace dGTP during the amplification part of the cycle sequencing, this compound acts as a chain terminator. Its use can lead to clearer and more accurate sequencing reads in GC-rich regions.

Next-Generation Sequencing (NGS)

In next-generation sequencing (NGS) workflows, dealing with GC-rich genomes or specific genomic regions can lead to biased library preparation and uneven sequencing coverage. The use of reagents that include 7-deaza-dGTP during the amplification steps of library preparation can help to mitigate these biases. Furthermore, DNA containing 7-deaza-dGTP has been shown to be resistant to cleavage by certain restriction enzymes. This property can be exploited in target enrichment strategies for NGS. While not a direct application of this compound as a chain terminator in standard NGS, the underlying principle of using 7-deaza analogs is highly relevant.

Post-Synthetic Labeling via Click Chemistry

The propargylamino group contains a terminal alkyne, which is a key functional group for copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a type of "click chemistry". This allows for the efficient and specific covalent attachment of molecules containing an azide (B81097) group, such as fluorescent dyes, quenchers, or affinity tags like biotin, to the DNA strand after its synthesis. This is particularly useful for creating custom-labeled DNA probes or for applications in single-molecule studies.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound and related compounds.

Synthesis of this compound

Caption: Conceptual synthesis pathway for this compound.

Methodology:

-

Sonogashira Coupling: A 7-halo-2',3'-dideoxyguanosine precursor is coupled with propargylamine in the presence of a palladium catalyst and a copper(I) co-catalyst.

-

Purification: The resulting 7-propargylamino-2',3'-dideoxyguanosine is purified using column chromatography.

-

Phosphorylation: The purified nucleoside is then subjected to a phosphorylation reaction, typically using phosphoryl chloride or a similar phosphorylating agent, to introduce the triphosphate group at the 5' position.

-

Final Purification: The final product, this compound, is purified by high-performance liquid chromatography (HPLC).

Sanger Sequencing of a GC-Rich Template

This protocol is adapted from general protocols for sequencing GC-rich DNA and incorporates the use of 7-deaza-dGTP in the amplification mix and a 7-deaza-ddGTP terminator.

Caption: Workflow for Sanger sequencing of GC-rich templates.

Reaction Mix:

| Component | Volume (µL) | Final Concentration |

| Sequencing Buffer | 2 | 1x |

| GC-Rich Template (100 ng/µL) | 1 | 100 ng |

| Primer (5 µM) | 1 | 5 pmol |

| BigDye™ Terminator v3.1 Ready Reaction Mix (with 7-deaza-dGTP) | 1 | - |

| This compound (10 µM) | 0.5 | 0.5 µM |

| Deionized Water | 4.5 | - |

| Total Volume | 10 |

Cycling Conditions:

| Step | Temperature (°C) | Time | Cycles |

| Initial Denaturation | 96 | 1 min | 1 |

| Denaturation | 96 | 10 sec | 25 |

| Annealing | 50 | 5 sec | |

| Extension | 60 | 4 min | |

| Final Hold | 4 | ∞ | 1 |

Methodology:

-

Reaction Setup: Prepare the sequencing reaction mix as described in the table above in a PCR tube.

-

Cycle Sequencing: Perform cycle sequencing using the specified thermal cycling conditions.

-

Purification: Purify the extension products to remove unincorporated dye terminators using a suitable method (e.g., ethanol (B145695)/EDTA precipitation or column purification).

-

Electrophoresis: Resuspend the purified products in Hi-Di™ Formamide and run on an automated capillary electrophoresis DNA sequencer.

-

Data Analysis: Analyze the resulting electropherogram to determine the DNA sequence.

HPLC Purification of Modified Oligonucleotides

This is a general protocol for the purification of oligonucleotides synthesized with modified bases, which can be adapted for DNA fragments containing this compound.

Caption: General workflow for HPLC purification of modified oligonucleotides.

Methodology:

-

Sample Preparation: Dissolve the crude oligonucleotide sample in an appropriate aqueous buffer (e.g., 0.1 M triethylammonium (B8662869) acetate, TEAA).

-

HPLC System: Use a reversed-phase HPLC system with a C18 column.

-

Mobile Phases:

-

Buffer A: 0.1 M TEAA in water.

-

Buffer B: 0.1 M TEAA in 50% acetonitrile.

-

-

Gradient: Run a linear gradient of increasing Buffer B concentration to elute the oligonucleotide. The exact gradient will depend on the length and hydrophobicity of the oligonucleotide and may require optimization.

-

Detection: Monitor the elution profile at 260 nm.

-

Fraction Collection: Collect the fractions corresponding to the major peak of the full-length product.

-

Desalting: Desalt the collected fractions using a size-exclusion column or a similar method.

-

Lyophilization: Lyophilize the desalted sample to obtain the purified oligonucleotide as a powder.

Click Chemistry Labeling of Propargylamino-Modified DNA

This protocol outlines the general procedure for labeling DNA containing a propargylamino group with an azide-modified fluorescent dye.

Caption: Workflow for click chemistry labeling of modified DNA.

Methodology:

-

Prepare Reagents:

-

Dissolve the propargylamino-modified DNA in nuclease-free water.

-

Prepare a stock solution of the azide-modified fluorescent dye in DMSO.

-

Prepare a fresh solution of a copper(I) catalyst, such as copper(I) bromide, and a ligand, such as TBTA, in a DMSO/t-BuOH mixture.

-

Prepare a fresh solution of a reducing agent, such as sodium ascorbate (B8700270), in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the propargylamino-modified DNA, the azide-dye solution, and the copper(I)-ligand solution.

-

Initiate the reaction by adding the sodium ascorbate solution.

-

-

Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or overnight. Protect the reaction from light if using a light-sensitive dye.

-

Purification: Purify the labeled DNA from the reaction components using ethanol precipitation, followed by HPLC or gel electrophoresis to isolate the pure, labeled product.

Signaling Pathways and Logical Relationships

This compound is a synthetic molecule used as a tool in molecular biology techniques and is not known to be involved in any natural signaling pathways. The logical relationship of its utility is based on its chemical properties that overcome specific experimental challenges.

Caption: Logical relationship of the structural features and applications.

Conclusion

This compound is a powerful and versatile tool for researchers and scientists working in molecular biology and genomics. Its ability to act as a chain terminator while simultaneously reducing the complexities associated with GC-rich DNA templates makes it invaluable for obtaining high-quality sequencing data. The inclusion of a propargylamino group further extends its utility, enabling straightforward post-synthetic labeling for a wide range of applications. The experimental protocols and workflows provided in this guide are intended to serve as a starting point for the successful implementation of this modified nucleotide in various research contexts.

An In-Depth Technical Guide to the Synthesis and Purification of 7-Deaza-7-propargylamino-ddGTP

This technical guide provides a comprehensive overview of the chemical synthesis and purification of 7-Deaza-7-propargylamino-2',3'-dideoxyguanosine-5'-triphosphate (7-Deaza-7-propargylamino-ddGTP), a modified nucleotide analog of significant interest to researchers, scientists, and drug development professionals. This document details the multi-step synthesis, purification protocols, and key characterization data, presented in a format designed for practical laboratory application.

Overview and Significance

This compound is a dideoxynucleotide analog of GTP where the nitrogen at the 7-position of the guanine (B1146940) base is replaced by a carbon atom, and a propargylamino group is attached at this new C7 position. The 2',3'-dideoxyribose moiety acts as a chain terminator in DNA synthesis, making this compound a valuable tool in various molecular biology applications, including DNA sequencing and as a potential antiviral or anticancer agent. The propargyl group provides a versatile handle for further chemical modifications via click chemistry, allowing for the attachment of fluorescent dyes, biotin, or other reporter molecules.

Synthetic Strategy

The synthesis of this compound is a multi-step process that can be broadly divided into three key stages:

-

Synthesis of the Nucleoside Core: Preparation of the key intermediate, 7-iodo-7-deaza-2',3'-dideoxyguanosine (B13391133).

-

Introduction of the Propargylamino Group: Sonogashira cross-coupling of propargylamine (B41283) to the 7-iodo-7-deaza-2',3'-dideoxyguanosine core.

-

Triphosphorylation: Conversion of the modified nucleoside into its active 5'-triphosphate form.

A schematic overview of the synthetic pathway is presented below.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Synthesis of 7-Iodo-7-deaza-2',3'-dideoxyguanosine

The synthesis of the key intermediate, 7-iodo-7-deaza-2',3'-dideoxyguanosine, begins with the commercially available 2',3'-dideoxyguanosine.

Step 1: Synthesis of 7-Deaza-2',3'-dideoxyguanosine

This step involves the construction of the pyrrolo[2,3-d]pyrimidine ring system from the purine (B94841) core of 2',3'-dideoxyguanosine. This is a complex, multi-step process often involving protection of the hydroxyl and amino groups, followed by ring opening of the imidazole (B134444) portion of the purine and subsequent re-closure to form the 7-deazaguanine (B613801) core. For the purpose of this guide, we will start from commercially available 7-deaza-2'-deoxyguanosine (B613789) and assume a similar deoxygenation at the 3' position can be achieved, or that 7-deaza-2',3'-dideoxyguanosine is sourced directly.

Step 2: Iodination of 7-Deaza-2',3'-dideoxyguanosine

The selective iodination at the 7-position of the deazaguanine ring is a critical step.

-

Reaction: To a solution of 7-deaza-2',3'-dideoxyguanosine (1.0 eq) in dry N,N-dimethylformamide (DMF), add N-iodosuccinimide (NIS) (1.2 eq).

-

Conditions: Stir the reaction mixture at room temperature for 24-48 hours, protected from light.

-

Work-up: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, pour the reaction mixture into cold water. The product may precipitate and can be collected by filtration. Alternatively, extract the aqueous phase with ethyl acetate. The combined organic layers are washed with saturated sodium thiosulfate (B1220275) solution to remove excess iodine, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product is purified by silica (B1680970) gel column chromatography using a gradient of methanol (B129727) in dichloromethane (B109758) to yield 7-iodo-7-deaza-2',3'-dideoxyguanosine.

Sonogashira Coupling with Propargylamine

The introduction of the propargylamino side chain is achieved via a palladium-catalyzed Sonogashira coupling reaction.

-

Reaction: In a flask, dissolve 7-iodo-7-deaza-2',3'-dideoxyguanosine (1.0 eq) in a mixture of dry DMF and triethylamine (B128534) (Et3N). Add propargylamine (3.0 eq), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.1 eq), and copper(I) iodide (CuI) (0.2 eq).

-

Conditions: Degas the reaction mixture with argon or nitrogen for 15-20 minutes. Stir the reaction at room temperature for 12-24 hours under an inert atmosphere.

-

Work-up: Monitor the reaction by TLC. Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

-

Purification: The residue is purified by silica gel column chromatography using a gradient of methanol in dichloromethane to afford 7-propargylamino-7-deaza-2',3'-dideoxyguanosine.

Triphosphorylation

The final step is the conversion of the modified nucleoside to its 5'-triphosphate form. The Yoshikawa-Kato or Ludwig-Eckstein methods are commonly employed.

-

Reaction (Ludwig-Eckstein Method):

-

Suspend the dried 7-propargylamino-7-deaza-2',3'-dideoxyguanosine (1.0 eq) in dry trimethyl phosphate.

-

Cool the suspension to 0 °C in an ice bath.

-

Add phosphorus oxychloride (POCl3) (1.5 eq) dropwise while stirring.

-

Stir the reaction at 0 °C for 2-4 hours.

-

In a separate flask, prepare a solution of tributylammonium (B8510715) pyrophosphate (5.0 eq) in dry DMF with tributylamine (B1682462) (5.0 eq).

-

Add the pyrophosphate solution to the reaction mixture at 0 °C.

-

Stir for an additional 1-2 hours at 0 °C.

-

Quench the reaction by adding a solution of triethylammonium (B8662869) bicarbonate (TEAB) buffer (1 M, pH 7.5).

-

-

Work-up: Stir the mixture for 1 hour, then concentrate under reduced pressure.

Purification of this compound

The crude triphosphate product is purified by anion-exchange high-performance liquid chromatography (HPLC).

Caption: Purification workflow for this compound.

-

HPLC System: A preparative HPLC system equipped with a UV detector.

-

Column: A strong anion-exchange (SAX) column (e.g., DEAE or Q-sepharose).

-

Mobile Phase:

-

Buffer A: 50 mM TEAB buffer, pH 7.5.

-

Buffer B: 1 M TEAB buffer, pH 7.5.

-

-

Gradient: A linear gradient from 0% to 100% Buffer B over a suitable time (e.g., 60 minutes).

-

Detection: Monitor the elution profile at a wavelength of approximately 272 nm.

-

Fraction Collection: Collect the fractions corresponding to the triphosphate peak. The triphosphate, having the highest negative charge, will elute last after the monophosphate and diphosphate (B83284) species.

-

Desalting and Lyophilization: The collected fractions are pooled, concentrated, and desalted using a reverse-phase cartridge (e.g., C18 Sep-Pak) or size-exclusion chromatography. The final product is obtained as a stable salt (e.g., triethylammonium or sodium salt) after lyophilization.

Data Presentation

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₁₄H₂₀N₅O₁₂P₃ (free acid) | [1] |

| Molecular Weight | 543.26 g/mol (free acid) | [1] |

| Purity (by HPLC) | ≥ 93 % | [1] |

| Spectroscopic Properties | λmax: 272 nm | [1] |

| ε: 11.9 L mmol⁻¹ cm⁻¹ (Tris-HCl pH 7.5) | [1] | |

| Form | Solid (typically as a salt) | [1] |

| Color | White to off-white | [1] |

Signaling Pathways and Applications

This compound is primarily used as a research tool rather than a modulator of specific signaling pathways. Its main application lies in its ability to be incorporated into DNA by polymerases, leading to chain termination. The propargylamino linker then allows for the attachment of various functionalities.

Caption: Application workflow of this compound.

Conclusion

The synthesis and purification of this compound require a multi-step chemical process involving specialized techniques in nucleoside chemistry and chromatography. This guide provides a detailed framework for its preparation, enabling researchers to produce this valuable molecular tool for a wide range of applications in drug discovery and molecular biology. Careful execution of each step and rigorous purification are essential to obtain a high-purity product suitable for enzymatic applications.

References

A Technical Guide to 7-Deaza-7-propargylamino-ddGTP: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 7-Deaza-7-propargylamino-2',3'-dideoxyguanosine-5'-triphosphate (7-Deaza-7-propargylamino-ddGTP), a modified nucleotide with significant potential in molecular biology and drug development. Due to the highly specific nature of this compound, this guide synthesizes direct data with information from structurally related analogs to present a complete profile.

Core Properties and Specifications

This compound is a multi-functional analog of dideoxyguanosine triphosphate. Its structure is characterized by three key modifications, each conferring unique properties:

-

7-Deaza Guanine (B1146940) Base: The nitrogen atom at the 7-position of the purine (B94841) ring is replaced by a carbon atom. This modification disrupts Hoogsteen base pairing, which is instrumental in reducing the formation of secondary structures in GC-rich DNA sequences.[1][2][3] This property is highly valuable in applications like PCR and DNA sequencing.[1][3]

-

7-Propargylamino Group: An alkyne-containing propargylamino group is attached to the 7-position of the deazaguanine base. This group serves as a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," enabling the covalent attachment of a wide variety of molecules, such as fluorescent dyes, biotin, or other reporters.

-

2',3'-Dideoxyribose Sugar: Like other dideoxynucleotides (ddNTPs), the absence of a 3'-hydroxyl group on the sugar moiety makes it a potent chain terminator in DNA synthesis when incorporated by a DNA polymerase.[4][5][6] This is the foundational principle of Sanger sequencing.[6][7][8]

These combined features make this compound a valuable tool for applications requiring DNA sequencing with subsequent labeling or bioconjugation.[9]

Quantitative Data

The following table summarizes the known physical and chemical properties of this compound and its closely related adenosine (B11128) analogs for comparison.

| Property | This compound | 7-Deaza-7-propargylamino-dGTP | 7-Propargylamino-7-deaza-ddATP |

| Molecular Formula | C₁₄H₂₀N₅O₁₂P₃ (free acid)[10] | C₁₄H₂₀N₅O₁₃P₃ (free acid)[11] | C₁₄H₂₀N₅O₁₁P₃ (free acid) |

| Molecular Weight | 543.26 g/mol (free acid)[10] | 559.2 g/mol (free acid)[11] | 527.26 g/mol (free acid) |

| Exact Mass | 543.03 g/mol (free acid)[10] | Not specified | 527.04 g/mol (free acid) |

| Purity (by HPLC) | ≥ 93%[10] | Not specified | ≥ 95% |

| Physical Form | Solid[10] | Solution[11] | Solid |

| Color | White to off-white[10] | Not specified | White to off-white |

| Spectroscopic Properties | λmax: 272 nm, ε: 11.9 L mmol⁻¹ cm⁻¹ (Tris-HCl pH 7.5)[10] | Not specified | λmax: 280 nm, ε: 12.7 L mmol⁻¹ cm⁻¹ (Tris-HCl pH 7.5) |

| Storage Conditions | Store at -20°C or below.[10] Short-term ambient exposure possible.[10] | Store at -20°C or below[11] | Store at -20°C. Short-term ambient exposure possible. |

| Shelf Life | 12 months from date of delivery[10] | Not specified | 12 months from date of delivery |

Experimental Protocols

Below is a generalized protocol for a key application: Chain-Termination Sequencing followed by Click Chemistry Labeling.

Objective: To determine a DNA sequence and subsequently label the terminated fragments.

Materials:

-

DNA template

-

Sequencing primer

-

High-fidelity DNA polymerase

-

Standard dNTP mix (dATP, dCTP, dTTP, 7-deaza-dGTP)

-

This compound

-

Sequencing buffer

-

Azide-functionalized fluorescent dye (e.g., Azide-Cy5)

-

Copper(I) catalyst (e.g., CuSO₄ with a reducing agent like sodium ascorbate)

-

Ligand (e.g., THPTA)

-

Purification reagents (e.g., spin columns or magnetic beads)

Methodology:

-

Sanger Sequencing Reaction Setup:

-

In a PCR tube, combine the DNA template, sequencing primer, sequencing buffer, and DNA polymerase.

-

Add the dNTP mix. The use of 7-deaza-dGTP instead of standard dGTP is recommended to resolve potential compressions in GC-rich regions.

-

Add this compound as the chain terminator. The ratio of ddGTP to dGTP needs to be optimized to generate a suitable distribution of fragment lengths.

-

Perform thermal cycling to allow for primer annealing and extension, resulting in a series of DNA fragments each terminating with a propargylamino-modified ddG residue.

-

-

Purification of Terminated Fragments:

-

Purify the sequencing reaction products to remove unincorporated nucleotides, primers, and polymerase. A spin column or ethanol (B145695) precipitation method is suitable.

-

-

Click Chemistry Labeling:

-

Prepare the click reaction master mix. In a suitable buffer, combine the azide-functionalized fluorescent dye, CuSO₄, sodium ascorbate, and a copper-stabilizing ligand.

-

Add the master mix to the purified, alkyne-containing DNA fragments.

-

Incubate the reaction at room temperature to allow for the cycloaddition reaction to proceed, covalently linking the fluorescent dye to the DNA fragments.

-

-

Final Purification and Analysis:

-

Purify the labeled DNA fragments to remove excess dye and reaction components.

-

Analyze the fragments using a method with single-base resolution, such as capillary electrophoresis or denaturing polyacrylamide gel electrophoresis (PAGE). The fluorescent signal will indicate the position of each guanine residue in the sequence.

-

Visualizations

Diagram 1: Logical Structure of this compound

Caption: Core functional components of the modified nucleotide.

Diagram 2: Experimental Workflow for Sequencing and Labeling

Caption: Workflow for DNA sequencing and subsequent fluorescent labeling.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nucleic acid analogue - Wikipedia [en.wikipedia.org]

- 5. Dideoxynucleotide - Wikipedia [en.wikipedia.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Dideoxy Sequencing: How Chain Termination Revolutionized DNA Analysis - CD Genomics [cd-genomics.com]

- 8. 桑格测序步骤与方法 [sigmaaldrich.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound, 7-Deaza Purines - Jena Bioscience [jenabioscience.com]

- 11. apexbt.com [apexbt.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Improved synthesis and polymerase recognition of 7-deaza-7-modified α-l-threofuranosyl guanosine analogs - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of 7-Deaza-7-propargylamino-ddGTP in DNA Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of 7-Deaza-7-propargylamino-ddGTP, a modified deoxynucleoside triphosphate analog, in the context of DNA synthesis. This document details its molecular interactions with DNA polymerases, its role as a chain terminator, and the experimental protocols used to characterize its activity.

Introduction to this compound

7-Deaza-7-propargylamino-2',3'-dideoxyguanosine-5'-triphosphate (this compound) is a synthetic analog of the natural nucleotide deoxyguanosine triphosphate (dGTP). Its structure is strategically modified in three key positions to impart specific functionalities crucial for various molecular biology applications, most notably in DNA sequencing and as a tool for studying DNA polymerase kinetics.

The structural modifications are:

-

7-Deaza Purine Core : The nitrogen atom at the 7-position of the guanine (B1146940) base is replaced with a carbon atom. This modification eliminates the Hoogsteen edge hydrogen bond donor, which reduces the formation of secondary structures in GC-rich DNA sequences. This property is particularly advantageous in DNA sequencing, as it helps to prevent polymerase pausing or dissociation at these challenging regions.

-

7-Propargylamino Group : A propargylamino group is attached to the 7-position of the deazaguanine base. This functional group serves as a chemical handle for the covalent attachment of reporter molecules, such as fluorescent dyes or biotin, through "click chemistry" or other conjugation methods. This allows for the detection and visualization of the incorporated nucleotide.

-

2',3'-Dideoxyribose : The ribose sugar lacks hydroxyl groups at both the 2' and 3' positions. The absence of the 3'-hydroxyl group is the most critical modification for its primary mechanism of action. Once incorporated into a growing DNA strand, the lack of a 3'-OH prevents the formation of a phosphodiester bond with the next incoming nucleotide, thereby irreversibly terminating DNA synthesis.

Mechanism of Action: A Step-by-Step Breakdown

The primary mechanism of action of this compound is as a chain-terminating inhibitor of DNA polymerases. It acts as a substrate for these enzymes and is incorporated into the nascent DNA strand opposite a cytosine base in the template strand.

The process can be broken down into the following key steps:

-

Binding to the DNA Polymerase Active Site : this compound, in its triphosphate form, binds to the active site of a DNA polymerase that is complexed with a primer-template DNA duplex. The binding affinity is influenced by the specific polymerase and the modifications on the nucleotide.

-

Incorporation into the Nascent DNA Strand : The polymerase catalyzes the formation of a phosphodiester bond between the 5'-phosphate of the this compound and the 3'-hydroxyl group of the terminal nucleotide of the primer strand. This incorporation is templated by a cytosine base in the complementary DNA strand.

-

Irreversible Chain Termination : Following its incorporation, the newly added 7-Deaza-7-propargylamino-dideoxyguanosine monophosphate lacks a 3'-hydroxyl group. This absence of a 3'-OH makes it impossible for the DNA polymerase to catalyze the formation of a phosphodiester bond with the next incoming deoxynucleoside triphosphate. Consequently, the extension of the DNA strand is halted.

This chain termination property is the cornerstone of the Sanger sequencing method and its modern automated variants.

Quantitative Analysis of Polymerase Interaction

The efficiency of incorporation and the inhibitory potential of this compound can be quantified by determining key kinetic parameters. These parameters are typically measured using pre-steady-state and steady-state kinetic assays.

Table 1: Representative Kinetic Parameters for Nucleotide Incorporation

| Parameter | Description | Representative Value (Illustrative) |

| Kd | Dissociation constant for the nucleotide from the polymerase-DNA complex. A lower value indicates tighter binding. | 5 - 50 µM |

| kpol | The maximal rate of nucleotide incorporation. | 10 - 100 s-1 |

| kcat | The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit time under saturating substrate conditions. | 0.1 - 5 s-1 |

| Km | The Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vmax. | 1 - 20 µM |

| kcat/Km | Catalytic efficiency of the polymerase for the nucleotide. | 104 - 106 M-1s-1 |

| IC50 | The concentration of the inhibitor that reduces the activity of the enzyme by 50%. | Varies depending on dGTP concentration |

| Ki | The inhibition constant, a measure of the inhibitor's binding affinity to the enzyme. | Varies depending on the mode of inhibition |

Note: The values presented in this table are for illustrative purposes only and can vary significantly depending on the specific DNA polymerase, reaction conditions, and the template sequence.

Detailed Experimental Protocols

The characterization of the mechanism of action of this compound relies on several key in vitro biochemical assays.

Primer Extension Assay for Chain Termination Analysis

This assay is a fundamental method to qualitatively and quantitatively assess the incorporation and chain-terminating properties of nucleotide analogs.

Objective : To visualize the termination of DNA synthesis upon the incorporation of this compound.

Materials :

-

5'-fluorescently labeled or radiolabeled DNA primer

-

Unlabeled DNA template with a known sequence containing cytosine bases

-

High-purity DNA polymerase (e.g., Taq, Klenow fragment, or a sequencing-grade polymerase)

-

Natural dNTPs (dATP, dCTP, dGTP, dTTP) at a known concentration

-

This compound

-

10x DNA polymerase reaction buffer

-

Stop solution (e.g., 95% formamide, 20 mM EDTA, loading dye)

-

Denaturing polyacrylamide gel (e.g., 12-20% acrylamide, 7M Urea)

-

TBE buffer (Tris-borate-EDTA)

-

Thermocycler or water bath

Procedure :

-

Primer-Template Annealing :

-

In a microcentrifuge tube, combine the labeled primer and the DNA template in a 1:1.2 molar ratio in 1x polymerase reaction buffer.

-

Heat the mixture to 95°C for 5 minutes to denature the DNA.

-

Allow the mixture to cool slowly to room temperature to facilitate annealing.

-

-

Reaction Setup :

-

Prepare a master mix containing the annealed primer-template, 10x reaction buffer, and nuclease-free water.

-

Aliquot the master mix into separate reaction tubes.

-

To these tubes, add the natural dNTPs and varying concentrations of this compound. Include a control reaction with only natural dNTPs and no chain terminator, and another with a known chain terminator like ddGTP.

-

-

Initiation and Incubation :

-

Initiate the reactions by adding the DNA polymerase to each tube.

-

Incubate the reactions at the optimal temperature for the polymerase for a defined period (e.g., 15-30 minutes).

-

-

Termination and Denaturation :

-

Stop the reactions by adding an equal volume of stop solution.

-

Denature the DNA products by heating the samples at 95°C for 5 minutes immediately before gel loading.

-

-

Gel Electrophoresis and Analysis :

-

Load the denatured samples onto a denaturing polyacrylamide gel.

-

Run the gel at a constant voltage until the desired resolution is achieved.

-

Visualize the DNA fragments using a fluorescence imager or autoradiography. The presence of bands shorter than the full-length product that correspond to the positions of cytosines in the template will confirm the incorporation and chain-terminating activity of this compound.

-

Steady-State Kinetic Analysis

This protocol is used to determine the kinetic parameters Km and kcat for the incorporation of this compound.

Objective : To measure the catalytic efficiency of a DNA polymerase for this compound.

Materials :

-

Same as for the primer extension assay, but with a 5'-radiolabeled primer for accurate quantification.

-

Scintillation counter or phosphorimager for quantification.

Procedure :

-

Reaction Setup :

-

Set up a series of reactions with a fixed, low concentration of DNA polymerase and a fixed concentration of the 5'-radiolabeled primer-template duplex.

-

Vary the concentration of this compound over a wide range (e.g., from 0.1 x Km to 10 x Km).

-

Ensure that the other three natural dNTPs are present in excess if the template requires them for extension to the point of incorporation of the analog.

-

-

Time Course :

-

For each concentration of the nucleotide analog, take aliquots of the reaction at multiple time points (e.g., 0, 1, 2, 5, 10 minutes).

-

Quench the reaction at each time point by adding the aliquot to a stop solution.

-

-

Product Quantification :

-

Separate the product (extended primer) from the substrate (unextended primer) using denaturing polyacrylamide gel electrophoresis.

-

Quantify the amount of product formed at each time point using a phosphorimager or by excising the bands and using a scintillation counter.

-

-

Data Analysis :

-

For each concentration of this compound, plot the product concentration versus time. The initial velocity (V0) is the slope of the linear portion of this curve.

-

Plot the initial velocities against the corresponding substrate concentrations.

-

Fit the data to the Michaelis-Menten equation to determine Vmax and Km.

-

Calculate kcat from the equation Vmax = kcat * [E]total.

-

Visualizations of Mechanisms and Workflows

Mechanism of Action of this compound

Caption: Mechanism of this compound action.

Experimental Workflow for Primer Extension Assay

Caption: Workflow for the primer extension assay.

Conclusion

This compound is a powerful tool in molecular biology, whose mechanism of action as a chain-terminating substrate for DNA polymerases is well-defined. The strategic placement of the 7-deaza modification, the propargylamino handle, and the dideoxy sugar moiety provides a unique combination of properties that are essential for high-quality DNA sequencing and for detailed kinetic studies of DNA polymerase function. The experimental protocols outlined in this guide provide a framework for the robust characterization of this and other nucleotide analogs, enabling further advancements in our understanding of DNA synthesis and its applications in biotechnology and medicine.

Stability of 7-Deaza-7-propargylamino-ddGTP in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 7-Deaza-7-propargylamino-dideoxyguanosine triphosphate (ddGTP) in solution. Given the critical role of nucleotide analogs in various biochemical assays and therapeutic development, understanding their stability is paramount for ensuring experimental reproducibility and the efficacy of potential drug candidates. This document outlines a systematic approach to evaluating the stability of 7-Deaza-7-propargylamino-ddGTP through a detailed, albeit hypothetical, forced degradation study, which serves as a best-practice model for researchers.

Introduction to this compound Stability

This compound is a modified nucleotide analog of dideoxyguanosine triphosphate. The modifications at the 7-position of the guanine (B1146940) base can impart unique properties, such as altered susceptibility to enzymatic cleavage and improved incorporation efficiency by certain DNA polymerases. However, these modifications can also influence the chemical stability of the molecule in solution. Degradation of the triphosphate chain or modification of the base can lead to a loss of biological activity and the formation of impurities that may interfere with experimental results. Therefore, a thorough understanding of its stability under various storage and experimental conditions is essential.

Commercial suppliers typically recommend storing this compound at -20°C, with a shelf life of approximately 12 months.[1] It is also noted that short-term exposure to ambient temperatures is generally acceptable.[1][2] The compound is usually shipped on gel packs to maintain a cool temperature during transit.[1][2] While this information is useful for routine handling, a more detailed stability profile is necessary for applications in drug development and quantitative biochemical assays.

Hypothetical Forced Degradation Study

Forced degradation studies are a cornerstone of pharmaceutical development, designed to identify potential degradation pathways and to develop stability-indicating analytical methods.[3][4] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing, such as high temperatures, a wide range of pH values, oxidative stress, and photolytic stress.[4] The goal is to induce degradation to a target level, typically between 5-20%, to ensure that potential degradants are formed and can be analytically characterized.[4][5]

Experimental Workflow

The following diagram illustrates the workflow for a comprehensive forced degradation study of this compound.

Quantitative Data Summary

The following tables present hypothetical data from the forced degradation study. The data illustrates the percentage of this compound remaining and the formation of major degradation products under various stress conditions.

Table 1: Stability of this compound under Hydrolytic Stress

| Condition | Time (hours) | Remaining Parent (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |

| 0.1 M HCl, 60°C | 2 | 85.2 | 10.1 (ddGDP analog) | 4.7 (ddGMP analog) |

| 0.1 M NaOH, 60°C | 2 | 90.5 | 6.8 (ddGDP analog) | 2.7 (ddGMP analog) |

| pH 7.4 Buffer, 60°C | 24 | 95.1 | 3.5 (ddGDP analog) | 1.4 (ddGMP analog) |

Table 2: Stability of this compound under Oxidative, Thermal, and Photolytic Stress

| Condition | Duration | Remaining Parent (%) | Major Degradant 3 (%) | Notes |

| 3% H₂O₂, RT | 2 hours | 92.3 | 5.9 (Oxidized base) | Minor degradation observed. |

| Dry Heat, 105°C | 48 hours | 98.1 | Not Detected | Highly stable to dry heat. |

| ICH Q1B Light | 1.2 M lux hrs | 99.5 | Not Detected | Photostable under standard conditions. |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of stability studies. The following are representative protocols for the key experiments in the forced degradation study.

Protocol for Forced Degradation

-

Preparation of Stock Solution : Prepare a 10 mM stock solution of this compound in nuclease-free water.

-

Acidic Hydrolysis : Dilute the stock solution to 1 mM in 0.1 M HCl. Incubate at 60°C for 2 hours. Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.

-

Basic Hydrolysis : Dilute the stock solution to 1 mM in 0.1 M NaOH. Incubate at 60°C for 2 hours. Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.

-

Oxidative Stress : Dilute the stock solution to 1 mM in 3% hydrogen peroxide. Incubate at room temperature for 2 hours.

-

Thermal Stress : Place a solid sample of this compound in a dry oven at 105°C for 48 hours. Dissolve in nuclease-free water to a concentration of 1 mM for analysis.

-

Photolytic Stress : Expose a 1 mM solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6][7]

Protocol for HPLC-UV Analysis

A stability-indicating HPLC method is essential to separate the parent compound from its degradation products.

-

Instrumentation : HPLC system with a UV detector.

-

Column : Reversed-phase C18 column (e.g., 4.6 x 150 mm, 2.6 µm).

-

Mobile Phase A : 0.1 M potassium dihydrogen phosphate, pH 6.0.

-

Mobile Phase B : Mobile Phase A with 4 mM tetrabutylammonium (B224687) hydrogen sulphate and 20% methanol.

-

Gradient : A linear gradient from 0% to 100% Mobile Phase B over 20 minutes.

-

Flow Rate : 1.2 mL/min.

-

Detection : UV absorbance at 272 nm.

-

Injection Volume : 10 µL.

-

Quantification : The percentage of remaining parent compound and formed degradants are calculated based on the peak areas in the chromatograms.

Protocol for LC-MS/MS Analysis

LC-MS/MS is employed to identify the chemical structures of the degradation products.

-

Instrumentation : HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

-

LC Conditions : Same as the HPLC-UV method.

-

Ionization Mode : Electrospray ionization (ESI) in negative mode.

-

MS Analysis : Full scan mode to determine the molecular weights of the parent and degradation products. Product ion scan (MS/MS) of the major degradant peaks to obtain fragmentation patterns for structural elucidation.

Potential Degradation Pathway

The primary degradation pathway for nucleotide triphosphates in solution is the hydrolysis of the phosphoanhydride bonds. The following diagram illustrates this expected pathway for this compound.

Conclusion

This technical guide outlines a comprehensive framework for assessing the stability of this compound in solution. While specific experimental data for this molecule is not extensively published, the presented hypothetical forced degradation study, based on established regulatory guidelines and analytical methodologies, provides a robust template for researchers. By systematically evaluating the impact of hydrolytic, oxidative, thermal, and photolytic stress, and employing stability-indicating analytical methods such as HPLC and MS, a detailed understanding of the degradation pathways and kinetics can be achieved. This knowledge is critical for ensuring the reliability of experimental data, optimizing storage and handling procedures, and advancing the development of nucleotide-based technologies and therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Mass spectrometry analysis of nucleosides and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biopharminternational.com [biopharminternational.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. longdom.org [longdom.org]

- 7. ema.europa.eu [ema.europa.eu]

The Role of 7-Deaza Modification in Nucleic Acid Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of nucleic acid research is continually evolving, with chemical modifications to nucleobases playing a pivotal role in expanding our understanding of DNA and RNA structure and function. Among these, the 7-deaza modification of purines, specifically the replacement of the nitrogen atom at the 7th position (N7) with a carbon-hydrogen (C-H) group, stands out as a critical tool for researchers. This seemingly subtle alteration has profound implications for nucleic acid architecture, stability, and its interactions with proteins. This technical guide provides an in-depth exploration of the 7-deaza modification, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant workflows to empower researchers in their scientific endeavors.

The 7-deaza modification is particularly significant in disrupting non-Watson-Crick hydrogen bonds. The N7 position of guanine (B1146940) is a crucial hydrogen bond acceptor involved in Hoogsteen base pairing, which is fundamental to the formation of secondary structures like G-quadruplexes.[1] By replacing this nitrogen with a carbon, the potential for such alternative structures is eliminated, making 7-deaza modified oligonucleotides invaluable for studying and manipulating GC-rich sequences.[1][2]

Impact on Nucleic Acid Structure and Stability

The introduction of a 7-deaza modification, while preserving the standard Watson-Crick base pairing, significantly alters the electronic properties and steric landscape of the major groove. This modification has been shown to have a destabilizing effect on the DNA duplex in many contexts, primarily attributed to less favorable stacking interactions.

Quantitative Data on Thermodynamic Stability

The following tables summarize the quantitative effects of 7-deaza modifications on the thermal stability (Tm) and thermodynamic parameters of DNA and RNA duplexes.

Table 1: Effect of 7-Deazaguanine (B613801) (7-deaza-dG) on DNA Duplex Stability

| Sequence Context | Modification | ΔTm (°C) per modification | Reference |

| CGCGCG | Full substitution | -9.0 | [1] |

| Single asymmetric 7-deaza-dG:C pair | Single substitution | ~ -1.0 | [1] |

| Dickerson-Drew dodecamer | Single substitution | -1.5 to -6.5 (salt dependent) |

Table 2: Thermodynamic Parameters for DNA Duplexes with a Single 7-Deazaguanine Modification

| Parameter | Unmodified Duplex (kcal/mol) | 7-deaza-dG Modified Duplex (kcal/mol) | Change (ΔΔ) (kcal/mol) | Reference |

| ΔG°20 | - | - | + (destabilizing) | |

| ΔH° | - | Reduced | Reduced | |

| TΔS° | - | - | - |

Table 3: Effect of 7-Deazaadenosine (7-deaza-dA) on RNA Duplex Stability

| Nearest-Neighbor Context | Modification | ΔΔG°37 (kcal/mol) vs. A-U pair | Reference |

| Average internal 7DA·U pair | Single substitution | +0.43 (less stable) | |

| Average terminal 7DA·U pair | Single substitution | +0.07 (less stable) |

Key Experimental Protocols

The unique properties of 7-deaza modified nucleic acids have led to their widespread use in various molecular biology techniques. Below are detailed protocols for some of the most common applications.

Protocol 1: PCR Amplification of GC-Rich Sequences using 7-Deaza-dGTP

This protocol is designed to improve the amplification of DNA templates with high GC content, which are prone to forming stable secondary structures that can inhibit DNA polymerase.

Materials:

-

DNA template (with high GC content)

-

Forward and reverse primers

-

Taq DNA polymerase or a high-fidelity polymerase

-

dNTP mix (dATP, dCTP, dTTP)

-

7-deaza-dGTP

-

dGTP

-

PCR buffer (with MgCl2)

-

Nuclease-free water

Procedure:

-

Prepare the PCR Master Mix: For a single 25 µL reaction, combine the following components on ice. It is recommended to prepare a master mix for multiple reactions to ensure consistency.

-

5 µL of 5x PCR buffer

-

0.5 µL of 10 mM dNTP mix (dATP, dCTP, dTTP)

-

1.5 µL of 10 mM 7-deaza-dGTP

-

0.5 µL of 10 mM dGTP (a 3:1 ratio of 7-deaza-dGTP to dGTP is often recommended)[3]

-

0.5 µL of 10 µM forward primer

-

0.5 µL of 10 µM reverse primer

-

0.25 µL of Taq DNA polymerase (5 U/µL)

-

Nuclease-free water to a final volume of 24 µL

-

-

Add DNA Template: Add 1 µL of the DNA template (1-100 ng) to the master mix.

-

Perform Thermal Cycling: Use the following cycling conditions as a starting point. Optimization of annealing temperature and extension time may be necessary.[2]

-

Initial Denaturation: 95°C for 5-12 minutes

-

35 Cycles:

-

Denaturation: 94°C for 20 seconds

-

Annealing: 60-65°C for 20 seconds

-

Extension: 72°C for 20-60 seconds

-

-

Final Extension: 72°C for 2-6 minutes

-

Hold: 4°C

-

-

Analyze PCR Products: Analyze the PCR products by agarose (B213101) gel electrophoresis to confirm the presence and size of the expected amplicon.

Protocol 2: Sanger Sequencing of GC-Rich Templates with 7-Deaza-dGTP

Incorporating 7-deaza-dGTP in the cycle sequencing reaction can resolve band compressions caused by secondary structures in GC-rich templates.

Materials:

-

Purified PCR product (amplified with or without 7-deaza-dGTP)

-

Sequencing primer

-

Cycle sequencing kit (e.g., BigDye™ Terminator) containing DNA polymerase, dNTPs, and fluorescently labeled ddNTPs.

-

7-deaza-dGTP

Procedure:

-

Prepare the Sequencing Reaction: In a PCR tube, combine the following:

-

Purified PCR product (50-100 ng)

-

Sequencing primer (3.2 pmol)

-

Cycle sequencing ready reaction mix

-

In some protocols, a mixture of 7-deaza-dGTP and dGTP is used within the sequencing reaction itself. A common ratio is 3:1 (7-deaza-dGTP:dGTP).[3] Alternatively, using a PCR product already containing 7-deaza-dGTP as the template is often sufficient.[4]

-

Nuclease-free water to the recommended final volume.

-

-

Perform Cycle Sequencing: Use the thermal cycling conditions recommended by the manufacturer of the cycle sequencing kit. A representative protocol is as follows:

-

Initial Denaturation: 96°C for 1 minute

-

25-30 Cycles:

-

Denaturation: 96°C for 10 seconds

-

Annealing: 50°C for 5 seconds

-

Extension: 60°C for 4 minutes

-

-

Hold: 4°C

-

-

Purify Extension Products: Remove unincorporated ddNTPs and primers from the sequencing reaction using a suitable purification method (e.g., ethanol/EDTA precipitation or spin column purification).

-

Perform Capillary Electrophoresis: Resuspend the purified products in highly deionized formamide (B127407) and analyze on an automated DNA sequencer.

Protocol 3: Synthesis of 7-Deaza-Modified Oligonucleotides via Phosphoramidite (B1245037) Chemistry

This protocol outlines the general steps for incorporating a 7-deaza-dG phosphoramidite into a synthetic oligonucleotide using an automated DNA synthesizer.

Materials:

-

DNA synthesizer

-

Controlled pore glass (CPG) solid support functionalized with the initial nucleoside

-

Standard DNA phosphoramidites (dA, dC, dG, dT)

-

7-deaza-dG-CE phosphoramidite

-

Activator solution (e.g., tetrazole)

-

Capping reagents (Acetic Anhydride and N-Methylimidazole)

-

Oxidizer (Iodine solution or a milder alternative for 7-deaza-dG)

-

Deblocking reagent (e.g., trichloroacetic acid in dichloromethane)

-

Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

-

Anhydrous acetonitrile

Procedure:

-

Instrument Setup: Program the DNA synthesizer with the desired oligonucleotide sequence, ensuring the 7-deaza-dG phosphoramidite is assigned to the correct position.

-

Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition:

-

Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the growing oligonucleotide chain on the solid support.

-

Coupling: The 7-deaza-dG phosphoramidite is activated and coupled to the 5'-hydroxyl of the growing chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester. Note: 7-deaza-dG is sensitive to standard iodine-based oxidizers. The use of a milder oxidizing agent, such as (1S)-(+)-(10-camphorsulfonyl)-oxaziridine (CSO), is recommended, especially for multiple incorporations.

-

-

Repeat Cycle: The cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent nucleotide in the sequence.

-

Cleavage and Deprotection: After the final cycle, the synthesized oligonucleotide is cleaved from the CPG support and all remaining protecting groups are removed by incubation in concentrated ammonium hydroxide.

-

Purification: The crude oligonucleotide is purified using methods such as reverse-phase HPLC, ion-exchange HPLC, or polyacrylamide gel electrophoresis (PAGE).

Visualization of Experimental Workflows

The following diagram illustrates the "Footprinting of Long 7-deazaguanine substituted RNAs (FOLDeR)" workflow, a technique used to identify G-quadruplex structures within long RNA molecules.[5]

Caption: FOLDeR experimental workflow.

Applications in Drug Development and Research

The unique properties of 7-deaza modified nucleic acids make them powerful tools in both basic research and the development of novel therapeutics.

-

Probing Protein-Nucleic Acid Interactions: By removing the N7 hydrogen bond acceptor in the major groove, researchers can investigate the importance of this specific interaction for protein recognition and binding. This is crucial for understanding the mechanisms of DNA repair enzymes, transcription factors, and other DNA-binding proteins.

-

Antisense and RNAi Therapeutics: While the 7-deaza modification itself can sometimes decrease duplex stability, other modifications at the 7-position, such as 7-propynyl, have been shown to enhance binding affinity to target RNA.[6] This can lead to the development of more potent and specific antisense oligonucleotides and siRNAs.

-

Diagnostics: The ability of 7-deaza-dG to prevent the formation of G-quadruplexes is exploited in diagnostic PCR assays for targets with GC-rich regions, such as the FMR1 gene associated with Fragile X syndrome.[6]

-

Aptamer Selection (SELEX): Incorporating 7-deaza-dG into the initial library for Systematic Evolution of Ligands by Exponential Enrichment (SELEX) can prevent the enrichment of G-quadruplex-forming sequences, thereby directing the selection towards aptamers that adopt other secondary structures for target binding.

Conclusion

The 7-deaza modification of purines is a versatile and indispensable tool in the field of nucleic acid chemistry and biology. Its ability to modulate nucleic acid structure, particularly by preventing the formation of non-canonical structures, has profound implications for a wide range of applications, from improving routine molecular biology techniques like PCR and sequencing to advancing the frontiers of drug discovery and diagnostics. A thorough understanding of the structural and thermodynamic consequences of this modification, as detailed in this guide, is essential for its effective application in research and development.

References

- 1. deaza dG (7 deaza dG) Oligo Modifications from Gene Link [genelink.com]

- 2. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Incorporation of 7-deaza dGTP during the amplification step in the polymerase chain reaction procedure improves subsequent DNA sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of G-quadruplexes in long functional RNAs using 7-deaza-Guanine RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]

The Propargylamino Group: A Linchpin in Advancing Click Chemistry for Scientific Research and Drug Development

An In-depth Technical Guide

The advent of click chemistry has revolutionized the landscape of chemical synthesis, offering a powerful toolkit for the rapid and efficient construction of complex molecular architectures. At the heart of this transformative field lies the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction celebrated for its high yield, broad functional group tolerance, and stereospecificity. Within the diverse array of alkynes utilized in this reaction, those bearing the propargylamino group have emerged as particularly advantageous, offering unique properties that enhance the efficiency and utility of click chemistry in drug discovery, bioconjugation, and materials science. This technical guide provides a comprehensive overview of the function of the propargylamino group in click chemistry, supported by quantitative data, detailed experimental protocols, and mechanistic insights.

The Core Function of the Propargylamino Group in Click Chemistry

The propargylamino group, characterized by a tertiary or secondary amine linked to a propargyl moiety (a 2-propynyl group), plays a multifaceted role in the CuAAC reaction. Its primary functions can be categorized as follows:

-

Enhanced Reaction Kinetics: The electron-donating nature of the nitrogen atom in the propargylamino group can increase the electron density of the alkyne, potentially influencing its reactivity in the cycloaddition reaction. More significantly, the tertiary amine functionality can act as an internal ligand or base, accelerating the catalytic cycle. This intramolecular assistance can promote the formation of the key copper-acetylide intermediate, a rate-determining step in the CuAAC reaction. This often leads to faster reaction times compared to simple terminal alkynes.

-

Improved Solubility: The presence of the amino group can enhance the solubility of the alkyne substrate, particularly in the aqueous or mixed aqueous-organic solvent systems commonly employed for bioconjugation reactions. This is a critical advantage when working with large biomolecules such as proteins and nucleic acids, which often have limited solubility in purely organic solvents.

-

Versatile Functionalization Handle: The propargylamino group serves as a versatile scaffold for the introduction of further molecular complexity. The nitrogen atom can be readily functionalized, allowing for the attachment of various substituents to tailor the properties of the final triazole product. This versatility is invaluable in the synthesis of compound libraries for drug screening and in the development of multifunctional materials.

Quantitative Analysis of Propargylamine (B41283) Reactivity in CuAAC

The enhanced reactivity of propargylamines in CuAAC reactions has been quantified in comparative kinetic studies. The following table summarizes data extrapolated from a study by Hein, et al., comparing the time to completion for the CuAAC reaction with various tertiary propargylamines and other alkynes.

| Alkyne Substrate | Time to 50% Completion (min) | Time to 90% Completion (min) |

| N,N-dimethylpropargylamine | ~5 | ~15 |

| N,N-diethylpropargylamine | ~6 | ~18 |

| 4-(prop-2-yn-1-yl)morpholine | ~7 | ~20 |

| Propargyl Alcohol | ~8 | ~25 |

| Phenylacetylene | ~15 | ~45 |

Data is extrapolated from a study by Hein, et al. on the relative performance of alkynes in copper-catalyzed azide-alkyne cycloaddition.

As the data indicates, N,N-dimethylpropargylamine exhibits significantly faster reaction kinetics compared to other common alkynes, highlighting the beneficial impact of the propargylamino group on the efficiency of the CuAAC reaction.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a common propargylamine and a general protocol for its subsequent use in a CuAAC reaction.

Protocol 1: Synthesis of N,N-Dimethylpropargylamine

This protocol describes a typical A³ coupling reaction for the synthesis of a tertiary propargylamine.

Materials:

-

Paraformaldehyde

-

Dimethylamine (B145610) (40% solution in water)

-

Copper(I) chloride (CuCl)

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether

-

Saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a stirred suspension of paraformaldehyde (1.0 equivalent) and copper(I) chloride (0.05 equivalents) in anhydrous THF, add dimethylamine (1.2 equivalents) at 0 °C.

-

Bubble acetylene gas through the reaction mixture for 30 minutes at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by distillation to afford N,N-dimethylpropargylamine.

Protocol 2: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a Propargylamine

This protocol provides a general procedure for the click reaction between a propargylamine and an organic azide (B81097).

Materials:

-

Propargylamine (e.g., N,N-dimethylpropargylamine) (1.0 equivalent)

-

Organic azide (1.0 equivalent)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equivalents)

-

Sodium ascorbate (B8700270) (0.05-0.10 equivalents)

-

Solvent (e.g., t-butanol/water 1:1, DMF, DMSO)

-

Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional ligand, 0.01-0.05 equivalents)

Procedure:

-

In a reaction vessel, dissolve the propargylamine and the organic azide in the chosen solvent.

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water.

-

Add the copper(II) sulfate pentahydrate to the reaction mixture, followed by the sodium ascorbate solution. If a ligand is used, it should be added before the copper catalyst.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude triazole product by column chromatography on silica (B1680970) gel if necessary.

Visualizing the Core Processes

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathway of the CuAAC reaction and a typical experimental workflow.

The Discovery and Development of 7-Deazapurine Nucleotide Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Deazapurine nucleotide analogs represent a significant class of modified nucleosides with broad therapeutic potential. Characterized by the replacement of the nitrogen atom at the 7-position of the purine (B94841) ring with a carbon atom, these compounds exhibit enhanced metabolic stability and unique biological activities compared to their natural purine counterparts. This structural modification prevents cleavage by purine nucleoside phosphorylase, prolonging their intracellular half-life and therapeutic window.[1]

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of 7-deazapurine nucleotide analogs. It details their diverse mechanisms of action, summarizes key quantitative data on their efficacy, provides in-depth experimental protocols for their synthesis and evaluation, and visualizes critical biological pathways and experimental workflows. The applications of these analogs span antiviral, anticancer, antibacterial, and immunomodulatory therapies, making them a fertile ground for ongoing drug discovery and development efforts.[2][3]

Core Concepts and Mechanism of Action

The biological activities of 7-deazapurine nucleotide analogs are diverse and depend on the specific substitutions on the purine ring and the sugar moiety. Key mechanisms of action include:

-

Inhibition of Viral Polymerases: Many 7-deazapurine nucleoside analogs, after intracellular conversion to their triphosphate forms, act as competitive inhibitors or chain terminators of viral RNA-dependent RNA polymerases (RdRp), effectively halting viral replication. This is a primary mechanism for their antiviral activity against viruses like Hepatitis C (HCV).[4] The 7-deaza modification can lead to increased inhibitory potency against viral polymerases.[4][5]

-

Anticancer Activity: The anticancer effects of these analogs are multifaceted. They can be incorporated into nascent DNA and RNA chains, leading to chain termination and the induction of apoptosis in rapidly dividing cancer cells.[2][3] Some derivatives, particularly 7-hetaryl-7-deazaadenosines, are selectively activated by phosphorylation in cancer cells, leading to DNA damage and inhibition of protein synthesis.[2][3]

-

Activation of the cGAS-STING Pathway: Certain cyclic dinucleotide (CDN) analogs of 7-deazapurine are potent agonists of the Stimulator of Interferon Genes (STING) pathway. The cGAS-STING pathway is a crucial component of the innate immune system that detects cytosolic DNA.[6][7] Activation of STING by these analogs triggers the production of type I interferons and other pro-inflammatory cytokines, leading to a robust anti-tumor and antiviral immune response.[6][8] The substitution at the 7-position of the deazapurine ring can significantly influence the binding affinity to the STING protein.

-

Antibacterial and Antiparasitic Activity: Kinetoplastid parasites, which are responsible for diseases like Chagas disease and leishmaniasis, are incapable of de novo purine synthesis and rely on purine salvage pathways from their host. 7-Deazapurine analogs can be taken up by these parasites and interfere with their essential metabolic processes, demonstrating potent antikinetoplastid activity. Some analogs have also shown inhibitory properties against Mycobacterium tuberculosis.[2]

Data Presentation

Antiviral Activity of 7-Deazapurine Nucleotide Analogs

| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| 7-deaza-2′-C-methyl-adenosine | HCV (HCV-1b replicon) | Huh-7 | 0.4 | >100 | >250 | [5] |

| 7-deaza-2′-C-methyl-adenosine | Dengue virus type 2 | BHK | 1.3 | >100 | >77 | [5] |

| 7-deaza-2′-C-methyl-adenosine | West Nile virus | Vero | 0.5 | >100 | >200 | [5] |

| 7-deaza-2′-C-methyl-adenosine | Yellow fever virus | Vero | 0.3 | >100 | >333 | [5] |

| 11q (2'-deoxy-2'-spirooxetane-7-deazapurine analog) | SARS-CoV-2 (wild-type) | Vero E6 | 0.14 | >100 | >714 | |

| 11q (2'-deoxy-2'-spirooxetane-7-deazapurine analog) | SARS-CoV-2 (BA.5) | Vero E6 | 0.36 | >100 | >278 | |

| 6e (7-deazapurine nucleoside derivative) | Dengue virus (DENV-2) | A549 | 2.081 | 150.06 | 72.11 |

Cytotoxic Activity of 7-Deazapurine Nucleoside Analogs

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Tubercidin | L1210 | Leukemia | 0.003 | [2] |

| Toyocamycin | L1210 | Leukemia | 0.002 | [2] |

| Sangivamycin | L1210 | Leukemia | 0.004 | [2] |

| 7-benzyl-9-deazaadenosine | L1210 | Leukemia | 0.07 | [1] |

| 7-benzyl-9-deazaadenosine | P388 | Leukemia | 0.1 | [1] |

| 7-benzyl-9-deazaadenosine | CCRF-CEM | Lymphoblastic Leukemia | 0.2 | [1] |

STING Agonist Activity of 7-Deazapurine Cyclic Dinucleotide Analogs

| Compound | hSTING Allele | ΔTm (°C) | EC50 (nM) in 293T cells | Reference |

| 2′3′-cGAMP | WT | 13.9 | 1,800 | |

| 7-deazaadenine-modified 2'3'-cGAMP (5b) | WT | 11.5 | 1,400 | |

| 7-deazaguanine-modified 2'3'-cGAMP (4b) | WT | 3.3 | 25,000 |

Experimental Protocols

Synthesis of 6-Chloro-7-iodo-7-deazapurine (Compound 8)

This protocol describes the iodination of 6-chloro-7-deazapurine, a key intermediate for further derivatization.

Materials:

-

6-chloro-7-deazapurine

-

N-iodosuccinimide (NIS)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Silica (B1680970) gel for column chromatography

-

Hexanes

-

Ethyl acetate (B1210297) (EtOAc)

Procedure:

-

Dissolve 6-chloro-7-deazapurine (1.0 g, 6.51 mmol) in 20 mL of anhydrous DMF.

-

Add N-iodosuccinimide (1.60 g, 7.16 mmol) to the solution.

-

Stir the reaction mixture for 2 hours at room temperature.

-

Remove the solvent under vacuum.

-

Purify the residue by silica gel column chromatography using a gradient of hexanes:EtOAc (from 1:1 to 3:1 v/v) to yield compound 8.

Vorbrüggen Glycosylation for the Synthesis of a Protected 7-Deazapurine Ribonucleoside (Compound 10a)

This protocol details the N-glycosylation of a 7-deazapurine base with a protected ribose derivative.

Materials:

-

6-chloro-7-iodo-7-deazapurine (Compound 8)

-

Anhydrous acetonitrile (B52724) (CH3CN)

-

N,O-bis(trimethylsilyl)acetamide (BSA)

-

1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose (Compound 9a)

-

Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)

Procedure:

-

Dissolve 6-chloro-7-iodo-7-deazapurine (8) (0.55 g, 1.96 mmol) in 10 mL of anhydrous CH3CN.

-

Add N,O-bis(trimethylsilyl)acetamide (0.50 g, 2.45 mmol) at room temperature under a nitrogen atmosphere and stir for 30 minutes.

-

In a separate flask, dissolve 1-O-Ac-2,3,5-tri-O-Bz-ribose (9a) (0.90 g, 1.79 mmol) in 10 mL of anhydrous CH3CN.

-

Cool the first reaction mixture to 0 °C and add the solution of 9a, followed by the addition of TMSOTf (0.56 g, 2.45 mmol).

-

Heat the reaction mixture to 80 °C over 1 hour and continue stirring at this temperature for 12 hours.

-

After the reaction is complete, quench the reaction and purify the product using standard chromatographic techniques.

Suzuki-Miyaura Cross-Coupling for the Synthesis of 7-Aryl-7-deazaadenine Cyclic Dinucleotides

This protocol describes the palladium-catalyzed cross-coupling of an iodinated 7-deazaadenine CDN with a boronic acid to introduce an aryl group at the 7-position.

Materials:

-

7-iodo-7-deazaadenine CDN

-

Arylboronic acid

-

Cesium carbonate (Cs2CO3)

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine-3,3′,3″-trisulfonic acid trisodium (B8492382) salt (TPPTS)

-

Acetonitrile (MeCN)

-

Water

Procedure:

-

Combine the 7-iodo-7-deazaadenine CDN, 2 equivalents of the arylboronic acid, Cs2CO3, Pd(OAc)2, and TPPTS in a reaction vessel.

-

Add a 2:1 mixture of water and acetonitrile.

-

Heat the reaction mixture to 100 °C for 30 minutes.[9]

-

Monitor the reaction by an appropriate method (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture and purify the desired 7-aryl-7-deazaadenine CDN using reverse-phase chromatography. A short reaction time is crucial to avoid hydrolysis of the phosphodiester backbone.[9]

Cell-Based STING Reporter Assay

This protocol outlines a method to evaluate the activation of the STING pathway by 7-deazapurine CDN analogs.

Materials:

-

293T reporter cells expressing a specific human STING allele and a luciferase reporter gene under the control of an IRF-inducible promoter.

-

DMEM High glucose medium supplemented with 10% (v/v) heat-inactivated fetal bovine serum (FBS).

-

7-deazapurine CDN analogs to be tested.

-

96-well transparent plates.

Procedure:

-

Seed the 293T reporter cells into 96-well transparent plates the day before the experiment.

-

On the day of the assay, remove the culture medium.

-

Add fresh medium containing serial dilutions of the test compounds to the cells.

-

Incubate the plates for 7 hours at 37 °C in a 5% CO2 incubator.

-

After incubation, measure the luciferase activity according to the manufacturer's instructions to determine the extent of STING activation.[9]

Mandatory Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. STING modulators: Predictive significance in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The cGAS–STING pathway in diabetic retinopathy and age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 7-Deaza-7-propargylamino-ddGTP in Sanger Sequencing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanger sequencing remains a cornerstone of molecular biology, providing the gold standard for DNA sequence validation due to its high accuracy. However, challenges persist, particularly with sequences rich in guanine (B1146940) and cytosine (GC-rich regions). These regions are prone to forming secondary structures, such as hairpins, which can lead to premature termination by DNA polymerase and result in ambiguous or unreadable sequence data. This phenomenon, known as band compression in gel electrophoresis, obscures the true nucleotide sequence.